molecular formula C15H20FNO2 B14061309 2-acetyl-4-fluoro-N,N-diisopropylbenzamide

2-acetyl-4-fluoro-N,N-diisopropylbenzamide

Katalognummer: B14061309
Molekulargewicht: 265.32 g/mol
InChI-Schlüssel: FWXDZRAMLWBPMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-4-fluoro-N,N-diisopropylbenzamide is a chemical compound with a complex molecular structure It is characterized by the presence of an acetyl group, a fluorine atom, and two isopropyl groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-fluoro-N,N-diisopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with diisopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-4-fluoro-N,N-diisopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-carboxy-4-fluoro-N,N-diisopropylbenzamide.

    Reduction: 2-hydroxy-4-fluoro-N,N-diisopropylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-acetyl-4-fluoro-N,N-diisopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-acetyl-4-fluoro-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The fluorine atom can enhance the compound’s binding affinity to certain receptors, while the isopropyl groups may influence its hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-acetyl-4-fluoro-N,N-diethylbenzamide
  • 2-acetyl-4-chloro-N,N-diisopropylbenzamide
  • 2-acetyl-4-fluoro-N,N-dimethylbenzamide

Uniqueness

2-acetyl-4-fluoro-N,N-diisopropylbenzamide is unique due to the combination of its acetyl, fluorine, and diisopropyl groups. This specific arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C15H20FNO2

Molekulargewicht

265.32 g/mol

IUPAC-Name

2-acetyl-4-fluoro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H20FNO2/c1-9(2)17(10(3)4)15(19)13-7-6-12(16)8-14(13)11(5)18/h6-10H,1-5H3

InChI-Schlüssel

FWXDZRAMLWBPMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)F)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.